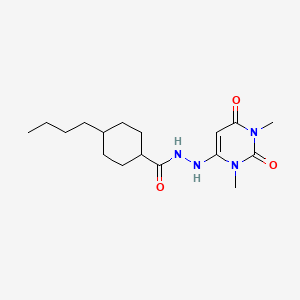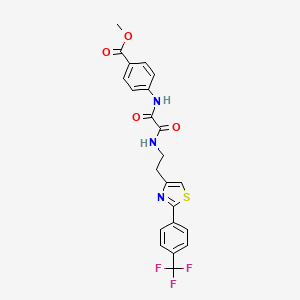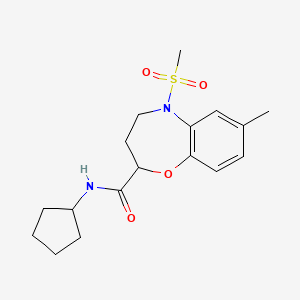
4-Butyl-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)cyclohexane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)cyclohexane-1-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butyl group, a dimethyl-dioxo-tetrahydropyrimidinyl moiety, and a cyclohexane-carbohydrazide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)cyclohexane-1-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the cyclohexane-1-carbohydrazide, which is then reacted with 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)cyclohexane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)cyclohexane-1-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)cyclohexane-1-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways .
Propriétés
Formule moléculaire |
C17H28N4O3 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-butyl-N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)cyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C17H28N4O3/c1-4-5-6-12-7-9-13(10-8-12)16(23)19-18-14-11-15(22)21(3)17(24)20(14)2/h11-13,18H,4-10H2,1-3H3,(H,19,23) |
Clé InChI |
MLDCCZJTJAFDQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C(=O)NNC2=CC(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}methyl)benzoate](/img/structure/B11251527.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11251554.png)

![N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline](/img/structure/B11251563.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclopentanamine](/img/structure/B11251566.png)
![2-(Methylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11251571.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11251572.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B11251578.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2,4-dimethylaniline](/img/structure/B11251587.png)
![N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B11251591.png)
![3-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine](/img/structure/B11251593.png)
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11251606.png)
![N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11251613.png)

